molecular formula C17H21F4NO3 B13154871 Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate

Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13154871
M. Wt: 363.35 g/mol
InChI Key: BNQFABUTGTXSRW-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a hydroxyl group and a tert-butyl ester group The compound also contains a phenyl ring substituted with both fluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Hydroxyl Group: The hydroxyl group can be introduced via selective oxidation reactions.

    Substitution on Phenyl Ring: The fluoro and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature Control: Maintaining optimal temperatures to ensure desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluoro or trifluoromethyl groups.

    Substitution: The phenyl ring can undergo further substitution reactions with different electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: De-fluorinated compounds.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
  • Tert-butyl 4-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
  • Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate is unique due to the presence of both fluoro and trifluoromethyl groups, which impart specific chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H21F4NO3

Molecular Weight

363.35 g/mol

IUPAC Name

tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C17H21F4NO3/c1-16(2,3)25-15(24)22-7-6-11(14(23)9-22)10-4-5-13(18)12(8-10)17(19,20)21/h4-5,8,11,14,23H,6-7,9H2,1-3H3

InChI Key

BNQFABUTGTXSRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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